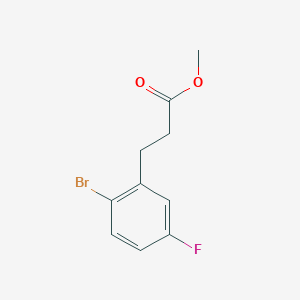
(R)-2-(Aminomethyl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Aminomethyl)pentanoic acid, also known as L-leucine, is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions. It is one of the branched-chain amino acids, which are vital for muscle repair and growth. This compound is naturally found in many protein-rich foods such as meat, dairy products, and legumes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Aminomethyl)pentanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the amino acid . Another method involves the use of enzymatic processes, where specific enzymes catalyze the conversion of precursor molecules into ®-2-(Aminomethyl)pentanoic acid.
Industrial Production Methods: Industrial production of ®-2-(Aminomethyl)pentanoic acid typically involves fermentation processes using microorganisms such as Corynebacterium glutamicum. These microorganisms are genetically engineered to overproduce the amino acid, which is then extracted and purified for various applications.
化学反应分析
Types of Reactions: ®-2-(Aminomethyl)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino acid can be oxidized to form keto acids.
Reduction: Reduction reactions can convert the amino group into other functional groups.
Substitution: The amino group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Keto acids.
Reduction: Amino alcohols.
Substitution: Various substituted amino acids.
科学研究应用
®-2-(Aminomethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of peptides and proteins.
Biology: The amino acid is essential for studying protein structure and function.
Medicine: It is used in nutritional supplements to support muscle growth and repair.
Industry: It is used in the production of food additives and pharmaceuticals
作用机制
The primary mechanism of action of ®-2-(Aminomethyl)pentanoic acid involves its role in protein synthesis. It activates the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and protein synthesis. The amino acid binds to specific receptors and enzymes, facilitating the translation of mRNA into proteins .
相似化合物的比较
L-Isoleucine: Another branched-chain amino acid with similar functions but different metabolic pathways.
L-Valine: Also a branched-chain amino acid, essential for muscle metabolism and tissue repair.
Uniqueness: ®-2-(Aminomethyl)pentanoic acid is unique due to its specific role in activating the mTOR pathway, which is not as prominently influenced by other branched-chain amino acids. This makes it particularly important for muscle protein synthesis and metabolic regulation .
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
(2R)-2-(aminomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI 键 |
SPVZHUGRMDRKAC-RXMQYKEDSA-N |
手性 SMILES |
CCC[C@H](CN)C(=O)O |
规范 SMILES |
CCCC(CN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11924339.png)

![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)



![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)
![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)


